molecular formula C18H16N5S.Br<br>C18H16BrN5S B1676488 Thiazolyl blue CAS No. 298-93-1

Thiazolyl blue

Cat. No.: B1676488
CAS No.: 298-93-1
M. Wt: 414.3 g/mol
InChI Key: AZKSAVLVSZKNRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT, is a yellow tetrazole compound. It is widely used in biological and chemical research, particularly in cell viability assays. The compound is reduced to formazan, a purple-colored product, by metabolically active cells, making it a valuable tool for assessing cell metabolic activity.

Mechanism of Action

Target of Action

Thiazolyl blue, also known as MTT, primarily targets the mitochondrial dehydrogenase enzymes in living cells . These enzymes play a crucial role in the electron transport chain, a vital process in cellular respiration that generates energy in the form of ATP .

Mode of Action

The interaction of this compound with its target, the mitochondrial dehydrogenase enzymes, results in a significant change. This compound is converted to a dark blue, water-insoluble compound known as MTT formazan . This conversion is facilitated by the dehydrogenase enzymes present in metabolically active cells .

Biochemical Pathways

The conversion of this compound to MTT formazan by dehydrogenase enzymes is part of the cellular respiration pathway. This pathway is responsible for the production of ATP, the primary energy currency of the cell . The formation of MTT formazan is an indication of metabolic activity, as it signifies the presence and activity of dehydrogenase enzymes .

Pharmacokinetics

Given its use in cell viability assays, it can be inferred that this compound is capable of permeating cell membranes to interact with intracellular targets .

Result of Action

The result of this compound’s action is the formation of MTT formazan, a dark blue compound. The intensity of this color change can be measured colorimetrically at 570 nm, providing a quantitative measure of cell viability and proliferation . The more intense the color, the higher the number of viable, metabolically active cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the conversion of this compound to MTT formazan . Additionally, the presence of other substances in the environment, such as inhibitors or enhancers of dehydrogenase enzymes, could also impact the efficacy of this compound .

Safety and Hazards

Thiazolyl Blue may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects .

Future Directions

Thiazolyl Blue has been used in various research studies. For instance, it has been used for the efficient adsorptive removal of paracetamol and this compound from polluted water onto biosynthesized copper oxide nanoparticles . Another study investigated this compound as a corrosion inhibitor for copper in neutral sodium chloride solution .

Biochemical Analysis

Biochemical Properties

Thiazolyl Blue plays a significant role in biochemical reactions. It is reduced by mitochondrial dehydrogenases of living cells to form a dark blue, water-insoluble formazan . This reduction process involves enzymes and proteins within the cell, particularly those located in the mitochondria . The nature of these interactions is primarily reductive, with this compound serving as an electron acceptor .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used as an indicator of cell viability and proliferation . The reduction of this compound to formazan is an indication of metabolic activity within the cell, which can be used to assess cell function .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its reduction by mitochondrial dehydrogenases. This process results in the formation of a dark blue, water-insoluble formazan . The intensity of the resulting color can be measured colorimetrically at 570 nm, providing a quantitative measure of cellular metabolic activity .

Temporal Effects in Laboratory Settings

Over time, this compound continues to interact with the metabolic processes within cells. The product’s stability and degradation over time are factors that can influence the results of experiments using this compound

Metabolic Pathways

This compound is involved in the metabolic pathways related to the mitochondrial dehydrogenase activity. It serves as an electron acceptor in these pathways

Transport and Distribution

This compound, due to its positive charge, can pass through cell membranes and is transported to the mitochondria where it is reduced to formazan . The distribution of this compound within cells and tissues is therefore largely determined by the presence and activity of mitochondrial dehydrogenases .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria of cells . This localization is due to the compound’s interaction with mitochondrial dehydrogenases, which reduce the this compound to formazan . The activity or function of this compound is thus closely tied to its subcellular localization within the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves the reaction of 2,5-diphenyltetrazolium chloride with 4,5-dimethylthiazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide undergoes reduction reactions, where it is converted to formazan by cellular oxidoreductase enzymes. This reduction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as electron donors .

Common Reagents and Conditions

The reduction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan typically occurs in the presence of phosphate-buffered saline (PBS) and under physiological conditions (37°C, pH 7.4). The reaction is often carried out in cell culture media containing fetal calf serum and other nutrients .

Major Products Formed

The primary product formed from the reduction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is formazan, a purple-colored compound. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells present in the assay .

Scientific Research Applications

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is extensively used in scientific research for various applications:

Comparison with Similar Compounds

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is often compared with other tetrazolium salts used in cell viability assays, such as:

Each of these compounds has unique properties that make them suitable for specific applications, but 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide remains a widely used and reliable reagent for cell viability assays.

Properties

IUPAC Name

2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSAVLVSZKNRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13146-93-5 (parent)
Record name Thiazolyl blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60889338
Record name 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline]
Record name Thiazolyl blue
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6146
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL
Record name METHYLTHIAZOLETETRAZOLIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.11X10-11 mm Hg at 25 °C /Estimated/
Record name METHYLTHIAZOLETETRAZOLIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow powder

CAS No.

298-93-1
Record name [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolyl blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazolyl blue
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 298-93-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60889338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIAZOLYL BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUY85H477I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYLTHIAZOLETETRAZOLIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

195 °C (decomposes)
Record name METHYLTHIAZOLETETRAZOLIUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Proliferation of splenocytes was measured using the MTT assay (Hansen et al., 1989), which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide to formazan crystals. In this assay, the yellow MTT solution will be converted to a purple formazan product by the mitochondrial dehydrogenase of the viable cells. One-hundred microliters of splenocytes (1×107 cells/mL) were seeded in triplicates in flat-bottomed 96-well plates and cultured in the presence or absence of 1 μg/mL Con A or LPS or 10 μg/mL TT. After 72 hours at 37° C. in 5% CO2, the cells were incubated with 5 mg/mL MTT reagent for four-hours. The formazan precipitates were then dissolved by addition of 0.1 mL of HCl in isopropanol and mixed thoroughly by repeated pipetting. Cell proliferation was quantified using an ELISA reader at 570 nm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolyl blue
Reactant of Route 2
Thiazolyl blue
Reactant of Route 3
Thiazolyl blue
Reactant of Route 4
Thiazolyl blue
Reactant of Route 5
Thiazolyl blue
Reactant of Route 6
Thiazolyl blue
Customer
Q & A

A: [, , , ] Thiazolyl blue acts as an artificial electron acceptor. Viable cells, with active metabolism, contain NAD(P)H-dependent oxidoreductases, particularly in their mitochondria. These enzymes can reduce the yellow, water-soluble this compound (MTT) into a purple, water-insoluble formazan crystal. This formazan product can then be solubilized using organic solvents like dimethyl sulfoxide (DMSO) and quantified spectrophotometrically. The intensity of the resulting purple color is directly proportional to the number of viable cells, serving as a reliable indicator of cell viability and metabolic activity. You can find more information on this assay in the paper titled "A comparison of this compound (MTT) versus Sulforhodamine B (SRB) assay in assessment of antiproliferation effect of bromelain on 4T1, AGS and PC3 cancer cell lines." []

A: [, ] The reduction of MTT to formazan predominantly occurs in the mitochondria due to the high concentration of NAD(P)H-dependent oxidoreductases present within this organelle. This reduction process is indicative of active cellular respiration occurring in the mitochondria, a key marker of viable and metabolically active cells. Therefore, the MTT assay is often used as an indirect measure of mitochondrial function. Studies like "Neuroprotective effects of mitoquinone and oleandrin on Parkinson's disease model in zebrafish" have demonstrated the link between MTT reduction and mitochondrial function in the context of neuroprotection. []

A: [, ] The molecular formula of this compound is C18H16BrN5S. It has a molecular weight of 414.32 g/mol. Details about its use in dehydrogenase assays can be found in the paper "A new assay for diaphorase activity in reagent formulations, based on the reduction of this compound." []

A: [, ] this compound is widely used to detect dehydrogenase activity, particularly in enzyme assays. Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a molecule. In the presence of a suitable electron carrier like NADH, the enzyme diaphorase can transfer electrons to this compound, leading to its reduction to formazan. This color change forms the basis for measuring diaphorase activity, as described in "A new assay for diaphorase activity in reagent formulations, based on the reduction of this compound." []

A: [, ] Yes, computational methods like density functional theory (DFT) have been used to model the interaction of this compound with various metal ions. This information is crucial for understanding its complex formation and extraction behavior in analytical chemistry applications. Studies such as "Complex Formation in a Liquid-Liquid Extraction System Containing Vanadium(IV/V), 2,3-Dihydroxynaphtahlene and this compound" have employed DFT calculations to elucidate the structure and stability of these complexes. []

A: [, ] While this compound is widely used, research has explored modifications to improve its solubility or sensitivity. For example, the replacement of the tetrazole ring with other heterocycles or modifications to the phenyl substituents could potentially alter its redox potential and spectral properties. These changes could lead to the development of analogs with improved performance in specific applications.

A: [, ] this compound is generally stored as a powder at 2-8 °C, protected from light and moisture, to ensure its long-term stability. Stock solutions are commonly prepared in phosphate-buffered saline (PBS) or other suitable buffers and should be stored similarly to minimize degradation.

A: [, , , ] The MTT assay, due to its ability to reflect cell viability and metabolic activity, finds diverse applications beyond cancer research. It's invaluable in:

    A: [, , ] Yes, several alternatives to the MTT assay are available, each with advantages and disadvantages:

      A: [, ] this compound was introduced as a reagent for biochemical assays in the 1950s. Its use in assessing cell viability, through the MTT assay, was pioneered by Mosmann in 1983. Since then, the MTT assay has become one of the most widely used methods for measuring cell viability and proliferation in various research fields.

      A: [, , , ] The diverse applications of this compound, spanning cell biology, biochemistry, toxicology, and material science, have fueled interdisciplinary research efforts. For instance:

      Disclaimer and Information on In-Vitro Research Products

      Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.